Thalidomide-benzo
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Overview
Description
Thalidomide-benzo is a derivative of thalidomide, a compound initially developed in the 1950s as a sedative and antiemetic. Thalidomide gained notoriety due to its teratogenic effects, causing severe birth defects when administered to pregnant women. Despite its dark history, thalidomide and its derivatives, including this compound, have found new applications in treating various medical conditions, particularly in oncology and immunology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thalidomide-benzo involves the modification of the thalidomide molecule to introduce a benzyl group. The general synthetic route includes the following steps:
Formation of the phthalimide ring: This is achieved by reacting phthalic anhydride with ammonia or a primary amine.
Introduction of the glutarimide ring: This involves the reaction of the phthalimide intermediate with glutaric anhydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key considerations include temperature control, solvent selection, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Thalidomide-benzo undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups to the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like benzyl chloride and sodium hydroxide are employed for nucleophilic substitution
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced forms of this compound, and various substituted analogs .
Scientific Research Applications
Thalidomide-benzo has a wide range of scientific research applications:
Chemistry: Used as a starting material for synthesizing various derivatives with potential therapeutic properties.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its anti-inflammatory, immunomodulatory, and anti-angiogenic properties. .
Industry: Utilized in the development of new pharmaceuticals and as a tool for studying protein degradation mechanisms
Mechanism of Action
Thalidomide-benzo exerts its effects through multiple mechanisms:
Immunomodulation: It modulates the immune response by inhibiting the production of tumor necrosis factor-alpha (TNF-α) and other cytokines.
Anti-angiogenesis: It inhibits the formation of new blood vessels, which is crucial for tumor growth and metastasis.
Protein Degradation: This compound binds to cereblon, a component of the E3 ubiquitin ligase complex, leading to the degradation of specific proteins involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Lenalidomide: A derivative of thalidomide with enhanced immunomodulatory and anti-cancer properties.
Pomalidomide: Another thalidomide derivative with potent anti-inflammatory and anti-angiogenic effects.
Phenylphthalimide: A thalidomide analogue with similar structural features but different biological activities .
Uniqueness of Thalidomide-benzo
This compound is unique due to its specific modifications, which enhance its binding affinity to cereblon and improve its therapeutic efficacy. Its benzyl group contributes to its distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C17H12N2O4 |
---|---|
Molecular Weight |
308.29 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)benzo[f]isoindole-1,3-dione |
InChI |
InChI=1S/C17H12N2O4/c20-14-6-5-13(15(21)18-14)19-16(22)11-7-9-3-1-2-4-10(9)8-12(11)17(19)23/h1-4,7-8,13H,5-6H2,(H,18,20,21) |
InChI Key |
WEZVWZZGZAYKRL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=CC4=CC=CC=C4C=C3C2=O |
Origin of Product |
United States |
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